molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Cat. No.: B166247
CAS No.: 127557-08-8
M. Wt: 192.21 g/mol
InChI Key: OOANXHDARKDPIG-UHFFFAOYSA-N
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Description

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a chemical compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Chemical Reactions Analysis

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aryloxymethylthiiranes with NBS and subsequent DMSO nucleophilic ring opening can lead to the formation of benzoxepine derivatives .

Scientific Research Applications

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several scientific research applications. It has been studied for its potential antibacterial and anticancer properties . Benzoxepine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative species . Additionally, these compounds have demonstrated cytotoxicity against lung and colon cancer cell lines . The unique structure of this compound makes it a valuable compound for further research in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. For example, similar compounds like doxepin, which is a tricyclic antidepressant, exert their effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood . While the exact mechanism of action of this compound may vary, it is likely to involve similar pathways and molecular targets.

Comparison with Similar Compounds

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one can be compared with other similar compounds, such as dibenzoxepin and its derivatives . Dibenzoxepin is a tricyclic compound that serves as the parent structure for certain drugs, including the tricyclic antidepressant doxepin . The unique structural features of this compound, such as the presence of a methoxy group, distinguish it from other benzoxepine derivatives and contribute to its unique biological activities.

Properties

IUPAC Name

9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANXHDARKDPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562713
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127557-08-8
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To PPA in toluene at 100° C., was added 4-(2-methoxyphenoxy)butanoic acid and the mixture stirred overnight. The mixture was poured onto ice-water, and extracted with ether (3 times). The combined organic phase was washed with water and dried over anhydrous sodium sulfate. Evaporation of the organic phase afforded a light yellow oil in 10% yield: 1H NMR δ 7.33 (dd, 1H, J=4.4, 5.1 Hz), 7.03 (d, 2H, J=4.3 Hz), 4.31 (t, 2H, J=6.6 Hz), 3.90 (s, 3H), 2.90 (t, 2H, J=6.9 Hz), 2.22 (p, 2H, J=6.8 Hz).
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Synthesis routes and methods II

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